4-({1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid
説明
4-({1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid is a chemical compound with the molecular formula C12H18N4O4. It is commonly known as EMA401 and is a drug candidate used for the treatment of neuropathic pain. It is a small molecule that acts as an inhibitor of the angiotensin II type 2 receptor (AT2R) and has been shown to have potential therapeutic benefits in various diseases.
作用機序
EMA401 acts as an inhibitor of the angiotensin II type 2 receptor (4-({1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid). This compound is a G protein-coupled receptor that is involved in the regulation of blood pressure, vascular tone, and inflammation. By inhibiting this compound, EMA401 is thought to modulate pain signaling pathways and reduce neuropathic pain.
Biochemical and physiological effects:
EMA401 has been shown to reduce pain behavior and increase pain threshold in animal models of neuropathic pain. It has also been shown to reduce cough frequency and improve cough reflex sensitivity in animal models of chronic cough. Additionally, EMA401 has been shown to reduce fibrosis and inflammation in preclinical models of pulmonary fibrosis.
実験室実験の利点と制限
One of the advantages of using EMA401 in lab experiments is its specificity for the 4-({1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid receptor, which allows for targeted modulation of pain signaling pathways. Additionally, EMA401 has shown promising results in preclinical studies and has the potential to be developed into a therapeutic drug. However, one limitation of using EMA401 in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for EMA401 research. One direction is to further investigate its therapeutic potential in other diseases such as cancer pain and inflammatory pain. Another direction is to explore the mechanisms underlying its anti-fibrotic effects and its potential use in the treatment of other fibrotic diseases. Additionally, further research is needed to optimize the formulation and delivery of EMA401 for clinical use.
科学的研究の応用
EMA401 has been extensively studied for its potential therapeutic applications in various diseases such as neuropathic pain, chronic cough, and pulmonary fibrosis. It has been shown to have analgesic effects in preclinical models of neuropathic pain and has also exhibited anti-tussive effects in animal models of chronic cough. Additionally, EMA401 has been shown to have anti-fibrotic effects in preclinical models of pulmonary fibrosis.
特性
IUPAC Name |
4-[[1-ethyl-3-(methylcarbamoyl)pyrazol-4-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-3-15-6-7(10(14-15)11(19)12-2)13-8(16)4-5-9(17)18/h6H,3-5H2,1-2H3,(H,12,19)(H,13,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMXNSXNCQTZSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC)NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。